3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. In the case of the compounds related to 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, we see a variety of synthetic routes. For instance, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides involved a multi-step process starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to a series of intermediates before obtaining the final compounds characterized by IR, ^1H NMR, ^13C-NMR, Mass, and elemental analysis . Similarly, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides included acyl chlorination, coupling reactions, and cyclization steps, with the structures confirmed by ^1H NMR, ^13C NMR, IR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential biological activities. The compounds synthesized in the studies were characterized using various spectroscopic techniques. For example, the target molecules in the first study were characterized by IR, ^1H NMR, ^13C-NMR, Mass, and elemental analysis, which are standard methods for determining the structure of organic compounds . The second study also used ^1H NMR, ^13C NMR, and IR spectroscopy for structural characterization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity and potential for further chemical modifications. The synthesis of thiophene-2-carboxamides involved condensation reactions, hydrolysis, and reactions with sodium azide in Tetrahydrofuron . The synthesis of benzothiazol-2-carbamoyl phenyl substituted-fluoro-benzamides involved acyl chlorination and coupling with 2-aminobenzoic acid, followed by cyclization and further coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the provided papers do not detail these properties explicitly, the characterization techniques used, such as NMR and IR spectroscopy, provide insights into the electronic and structural features that influence these properties . Additionally, the antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea suggest that the synthesized compounds have potential biological activities, which are also related to their physical and chemical properties .
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Benzofuran carboxamide derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The study on these compounds, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, shows promising biological activities, suggesting their potential as new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).
Antitumor and Anticancer Activities
The synthesis and biological evaluation of benzofuran compounds have also indicated their potential in antitumor activities. For instance, compounds derived from benzofuran and benzodifuran have been synthesized and tested for their anti-inflammatory and analgesic properties. Some of these compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their utility as therapeutic agents against cancers insensitive to traditional treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal Applications
Benzofuran-1,2,3-triazole hybrids have been investigated for their antifungal potential against white and brown-rot fungi. These studies highlight the potential of benzofuran derivatives as fungicidal preservatives, with certain compounds demonstrating significant inhibitory effects against specific fungi strains (Abedinifar et al., 2020).
properties
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN2O3/c23-12-9-10-15(24)14(11-12)21(28)27-19-13-5-1-4-8-18(13)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNMCHNRRCJTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide |
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